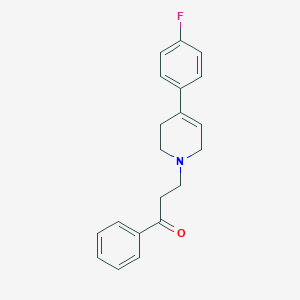![molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamid CAS No. 28783-49-5](/img/structure/B125755.png)
N-[2-(2-Thienyl)ethyl]formamid
Übersicht
Beschreibung
The compound "N-(2-(thien-2-yl)ethyl)formamide" is a chemical entity that appears to be related to various research studies involving thiophene derivatives and formamide structures. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar compounds with thiophene moieties and formamide functionalities, which can provide insights into the behavior and characteristics of "N-(2-(thien-2-yl)ethyl)formamide".
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiophene derivatives with formamide or its analogs. For instance, the synthesis of N-(2'-Deoxy-β-D-erythropentofuranosyl) formamide, a degradation product of 2'-deoxythymidine, was achieved through a chemical synthesis route, which may involve steps that are potentially applicable to the synthesis of "N-(2-(thien-2-yl)ethyl)formamide" . Another related compound, involving a thiophene ring and formamide, was synthesized and its structure confirmed by spectral analysis . These methods could potentially be adapted for the synthesis of "N-(2-(thien-2-yl)ethyl)formamide".
Molecular Structure Analysis
The molecular structure of thiophene-related compounds has been studied using various techniques, including X-ray diffraction. For example, the crystal structure of a thiophene-containing benzamide derivative was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These findings suggest that "N-(2-(thien-2-yl)ethyl)formamide" may also exhibit similar intermolecular interactions, influencing its crystalline form and stability.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives in the presence of formamide or its analogs has been explored. Compounds with a thiophene moiety have been synthesized through reactions involving dimethylformamide and phosphoroxide chloride . These reactions could provide a basis for understanding the chemical behavior of "N-(2-(thien-2-yl)ethyl)formamide" under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(2-(thien-2-yl)ethyl)formamide" are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the rotational barrier to cis-trans isomerization around the amide linkage was calculated for a related compound , which could be relevant to understanding the dynamic behavior of "N-(2-(thien-2-yl)ethyl)formamide". Additionally, the solubility, crystallinity, and potential for hydrogen bonding interactions are aspects that can be inferred from the related compounds .
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“N-[2-(2-Thienyl)ethyl]formamid” wird als biochemisches Mittel für die Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen, Lokalisation und vieles mehr zu untersuchen .
Synthese von Thiophenderivaten
Thiophen-basierte Analoga, einschließlich „this compound”, haben bei einer wachsenden Zahl von Wissenschaftlern als potenzielle Klassen biologisch aktiver Verbindungen Interesse geweckt . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie eingesetzt . Sie werden beispielsweise als Korrosionsschutzmittel verwendet, die die Zersetzung von Metallen in industriellen Umgebungen verhindern können .
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Halbleiter sind für die Elektronikindustrie unerlässlich, und organische Halbleiter bieten Vorteile wie Flexibilität und niedrigere Kosten.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . OFETs sind eine Art von Transistor, der einen organischen Halbleiter in seinem Kanal verwendet. Sie werden in verschiedenen Anwendungen eingesetzt, darunter flexible Displays und organische Leuchtdioden (OLEDs) .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antitumor-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLGAIQNVAFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)







![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
